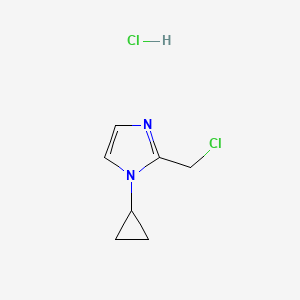

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Description

Historical Development of Imidazole-Based Pharmacophores

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal and ammonia. Early research focused on its amphoteric nature and reactivity, which allowed substitutions at the 1-, 2-, 4-, and 5-positions to create diverse derivatives. By the mid-20th century, imidazole gained prominence in medicinal chemistry due to its presence in histidine, purines, and biologically active molecules such as antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole). The discovery of nitroimidazoles as antiparasitic agents further cemented its role in drug development.

Significance of Chloromethylated Imidazole Derivatives in Drug Discovery

Chloromethylation introduces a reactive -CH2Cl group into the imidazole scaffold, enhancing electrophilicity and enabling cross-coupling reactions or nucleophilic substitutions. This modification is critical for synthesizing intermediates like 4(5)-chloroimidazole-5(4)-carboxaldehydes, which serve as precursors for angiotensin receptor antagonists and calcium channel modulators. Chloromethyl groups also improve metabolic stability and binding affinity to biological targets, as seen in antibacterial hybrids combining imidazole with coumarin or quinazolinone moieties.

Table 1: Applications of Chloromethylated Imidazole Derivatives

Theoretical Foundations of Cyclopropyl-Imidazole Moiety in Medicinal Chemistry

The cyclopropyl group introduces ring strain (≈27 kcal/mol), which stabilizes transition states in enzymatic interactions and enhances binding specificity. Its sp³-hybridized carbon atoms create a rigid, planar structure that mimics aromatic systems while offering unique electronic effects. For instance, the electron-withdrawing nature of cyclopropane increases the acidity of the imidazole N-H group, facilitating hydrogen bonding with target proteins. Computational studies suggest that cyclopropyl-imidazole hybrids exhibit improved pharmacokinetic profiles due to reduced metabolic degradation.

Research Evolution of 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole Hydrochloride

The synthesis of this compound involves a multi-step sequence starting from cyclopropylamine and chloromethylating agents. A novel approach employs N-chlorosuccinimide (NCS) to introduce the chloromethyl group at the 2-position, followed by hydrochloride salt formation. Recent advancements utilize Morita–Baylis–Hillman acetates to generate fluorescent imidazole derivatives, enabling applications in bioimaging and targeted drug delivery.

Synthetic Pathway

- Cyclopropane Ring Formation : Cyclopropylamine is reacted with glyoxal under basic conditions to yield 1-cyclopropylimidazole.

- Chloromethylation : Treatment with N-chlorosuccinimide and formaldehyde introduces the chloromethyl group.

- Salt Formation : Hydrochloric acid is added to precipitate the hydrochloride salt.

This compound’s versatility is evidenced by its use in synthesizing fluorophores for imaging (via cinnamic scaffold conjugation) and antibacterial agents (through hybridization with furanchalcones).

Properties

IUPAC Name |

2-(chloromethyl)-1-cyclopropylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOOIRLSKFCSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with formaldehyde and hydrochloric acid, followed by cyclization with glyoxal to form the imidazole ring. The chloromethyl group is then introduced through chloromethylation using chloromethyl methyl ether or similar reagents under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the chlorine atom. This is a primary reaction pathway observed in related imidazole derivatives .

*Inferred from analogous reactions in.

Cyclopropane Ring Modifications

The cyclopropyl group may participate in ring-opening or strain-driven reactions under specific conditions, though such transformations are less common in this compound class .

-

Ring-Opening with Electrophiles :

Strong acids (e.g., H₂SO₄) or halogens (e.g., Br₂) can induce cleavage of the cyclopropane ring, yielding linear alkyl halides or dihalogenated products. -

Photochemical Rearrangements :

UV irradiation may lead to bicyclic intermediates via [2+2] cycloadditions.

Imidazole Ring Reactivity

The protonated imidazole ring exhibits typical aromatic heterocycle behavior:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C4/C5 positions | Low regioselectivity |

| Coordination chemistry | Transition metal salts (e.g., CuCl₂) | Metal-imidazole complexes | Stabilizes oxidation states |

Cross-Coupling Reactions

The chloromethyl group facilitates catalytic cross-coupling, enabling carbon-carbon bond formation:

-

Suzuki-Miyaura Coupling :

With arylboronic acids and Pd catalysts, yielding biaryl-methyl derivatives.

Example:

. -

Heck Reaction :

With alkenes/Pd catalysts to form styryl-methyl analogs .

Synthetic Protocols

Key methods for synthesizing derivatives include:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chloromethylation | SOCl₂, DCM, 0°C → RT | 88–95% | |

| Alkylation of imidazole | Cyclopropylamine, chloromethylating agents | 73%* |

*Inferred from.

Stability and Handling

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity : Research indicates that imidazole derivatives, including 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, exhibit significant antifungal properties. These compounds have been tested against various fungal strains, showing efficacy comparable to established antifungal agents .

Synthesis of Bioactive Compounds : This imidazole derivative serves as a key intermediate in synthesizing other bioactive compounds. For instance, it can be utilized in the preparation of more complex imidazole-based pharmaceuticals by undergoing nucleophilic substitutions or coupling reactions .

Mechanism of Action : The mechanism by which imidazole derivatives exert their antifungal effects typically involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. This action disrupts cellular integrity and leads to cell death, making these compounds valuable in treating fungal infections .

Agrochemical Applications

Pesticidal Activity : The compound has been investigated for its potential use as a pesticide. Its structural similarity to known pesticides suggests that it may possess similar modes of action against various pests, making it a candidate for further development in agricultural chemistry .

Case Study 1: Antifungal Efficacy

A study conducted on guinea pigs demonstrated the effectiveness of formulations containing this compound against dermatophytosis. The topical application resulted in significant improvement in symptoms compared to control groups, highlighting its potential as a therapeutic agent in dermatological applications .

Case Study 2: Synthesis Pathways

Research on synthetic pathways for creating imidazole derivatives has shown that this compound can be synthesized via chlorination reactions followed by nucleophilic substitutions. This method provides a reliable route for producing this compound for further pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. This compound may also interact with enzymes involved in metabolic pathways, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

2-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of an imidazole ring.

1-(Chloromethyl)-1H-imidazole hydrochloride: Lacks the cyclopropyl group, making it less sterically hindered.

2-(Bromomethyl)-1-cyclopropyl-1H-imidazole hydrochloride: Contains a bromomethyl group instead of a chloromethyl group, which may affect its reactivity.

Uniqueness: 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride is unique due to the presence of both the cyclopropyl and chloromethyl groups, which confer distinct chemical properties and reactivity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its biological activity and making it a valuable compound for drug discovery and development .

Biological Activity

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride (CAS# 135207-03-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H9ClN2

- Molecular Weight : 158.61 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial properties. Imidazole derivatives are known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer activities.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole | S. aureus | 20–40 µM |

| Related Imidazole Derivative | E. coli | 40–70 µM |

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated but is thought to involve:

- Inhibition of Cell Wall Synthesis : Similar to other imidazole derivatives, it may disrupt the synthesis of bacterial cell walls.

- Disruption of Membrane Integrity : The compound may alter membrane permeability, leading to cell lysis.

- Interference with Metabolic Pathways : It could inhibit key metabolic enzymes involved in bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazole derivatives, including this compound:

- Study on Antibacterial Efficacy : A recent study demonstrated that this compound exhibited a significant zone of inhibition against S. aureus and E. coli, suggesting promising antibacterial activity .

- Synthesis and Evaluation : The synthesis of various imidazole derivatives has been documented, showcasing their potential as effective antibacterial agents. For example, a series of derivatives were synthesized and tested for their activity against multiple bacterial strains, revealing MIC values comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Alkylation of 1-cyclopropylimidazole with chloromethylating agents (e.g., chloromethyl chloride or bis(chloromethyl) ether) under basic conditions (e.g., K₂CO₃ in DMF). This step requires careful temperature control (0–5°C) to minimize side reactions such as over-alkylation .

- Step 2: Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization from acetone/water mixtures to enhance purity (>95%) .

- Yield Optimization: Use excess chloromethylating agent (1.5–2.0 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction quenching with ice water improves isolation efficiency .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification: Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization. Solvent selection is critical; ethanol/water mixtures reduce impurities from cyclopropane ring byproducts .

- Characterization:

- NMR: ¹H NMR should show distinct signals for the cyclopropyl group (δ 0.8–1.2 ppm) and imidazole protons (δ 7.2–7.8 ppm).

- Mass Spectrometry: ESI-MS (positive mode) should confirm the molecular ion peak at m/z 187.1 [M-Cl]⁺ .

- Elemental Analysis: Match calculated values for C₇H₁₀Cl₂N₂ (C: 41.82%, H: 4.98%, N: 13.93%) to validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis due to volatile chlorinated intermediates .

- Spill Management: Neutralize spills with sodium bicarbonate and absorb using vermiculite. Avoid water to prevent exothermic reactions with residual HCl .

- First Aid: For skin contact, rinse immediately with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO ≤0.1% v/v). Discrepancies in IC₅₀ values often arise from variations in assay pH or temperature .

- Meta-Analysis: Compare data across studies using tools like Bland-Altman plots to identify systematic biases. For example, conflicting antimicrobial activity (MIC 8–32 µg/mL) may correlate with bacterial strain differences (e.g., Gram-positive vs. Gram-negative) .

Q. What computational strategies predict the reactivity of the chloromethyl group in downstream modifications?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model nucleophilic substitution pathways. The chloromethyl group’s LUMO energy (-1.8 eV) indicates susceptibility to attack by amines or thiols .

- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics. High dielectric solvents stabilize transition states, accelerating SN2 mechanisms .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals two primary degradation products:

- Product A: Hydrolyzed cyclopropane ring (m/z 145.1 [M-Cl]⁺).

- Product B: Oxidized imidazole (m/z 173.0 [M-Cl]⁺) .

- Storage Recommendations: Store desiccated at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (pH >7) to limit hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.